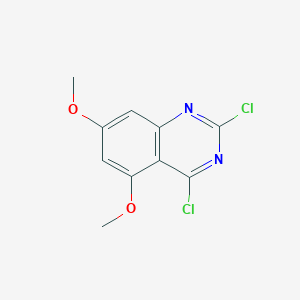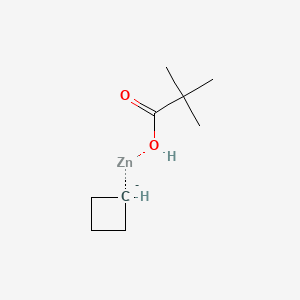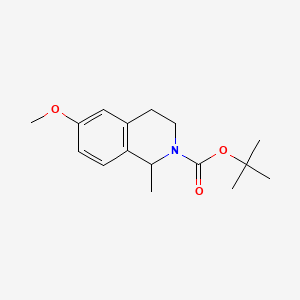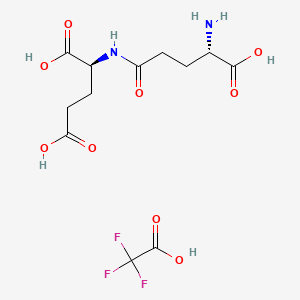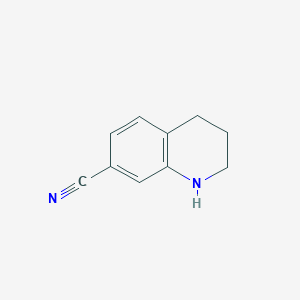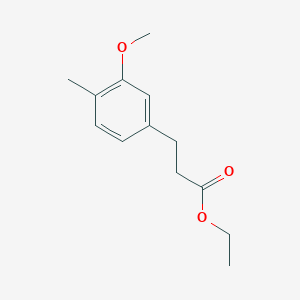
Ethyl 3-(3-methoxy-4-methylphenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(3-methoxy-4-methylphenyl)propanoate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often used in fragrances and flavorings. This particular compound has a molecular formula of C13H18O3 and is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a propanoate ester group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-(3-methoxy-4-methylphenyl)propanoate can be synthesized through esterification reactions. One common method involves the reaction of 3-(3-methoxy-4-methylphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(3-methoxy-4-methylphenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-hydroxy-4-methylphenyl)propanoate.
Reduction: Formation of 3-(3-methoxy-4-methylphenyl)propanol.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-(3-methoxy-4-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active compounds.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of ethyl 3-(3-methoxy-4-methylphenyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which may interact with biological pathways. The methoxy and methyl groups on the phenyl ring can influence the compound’s binding affinity to enzymes and receptors, modulating its biological effects.
Comparación Con Compuestos Similares
Ethyl 3-(3-methoxy-4-methylphenyl)propanoate can be compared with other similar esters:
Ethyl 3-(4-methoxyphenyl)propanoate: Lacks the methyl group on the phenyl ring, which may affect its odor and reactivity.
Mthis compound: Has a methyl ester group instead of an ethyl ester group, which can influence its solubility and volatility.
Ethyl 3-(3-hydroxy-4-methylphenyl)propanoate: Contains a hydroxyl group instead of a methoxy group, altering its chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C13H18O3 |
|---|---|
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
ethyl 3-(3-methoxy-4-methylphenyl)propanoate |
InChI |
InChI=1S/C13H18O3/c1-4-16-13(14)8-7-11-6-5-10(2)12(9-11)15-3/h5-6,9H,4,7-8H2,1-3H3 |
Clave InChI |
CEYVFTRIHOWJCC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=CC(=C(C=C1)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


